5-(Aminomethyl)-2-methylphenol hydrochloride

Description

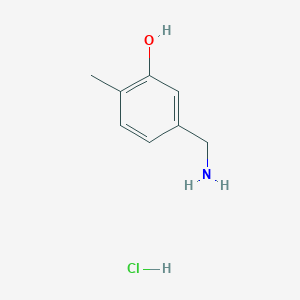

5-(Aminomethyl)-2-methylphenol hydrochloride is an organic compound featuring a phenol backbone substituted with an aminomethyl group at the 5-position and a methyl group at the 2-position, with a hydrochloride counterion. Its molecular formula is C₈H₁₂ClNO, and its molecular weight is 189.64 g/mol . The compound is typically synthesized via condensation and acid hydrolysis reactions, as evidenced by methods used for structurally similar compounds .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(aminomethyl)-2-methylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-9)4-8(6)10;/h2-4,10H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJGYFVHOCVNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methylphenol hydrochloride typically involves the reaction of 2-methylphenol with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylphenol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

Cosmetic Applications

Hair Coloring Agents

One of the primary applications of 5-(Aminomethyl)-2-methylphenol hydrochloride is in the formulation of oxidative hair dyes. This compound is known for its ability to produce vibrant color shades, particularly blond and gold tones. According to a patent, derivatives of this compound are utilized as colorants due to their stability under various conditions, including wash fastness and light fastness . The chemical structure allows for the creation of a wide range of shades when combined with appropriate developers and couplers.

Stability and Efficacy

Research indicates that hair colorants containing this compound meet high performance standards, making them suitable for long-lasting hair dye formulations. The compound's effectiveness as a dye component is enhanced by its physiologically tolerated salts, which improve solubility and application properties .

Pharmaceutical Applications

Potential Therapeutic Uses

While the primary focus has been on cosmetic applications, there is ongoing research into the pharmaceutical potential of this compound. Its structural characteristics suggest possible roles in drug formulation, particularly in targeting specific biological pathways or conditions. However, detailed studies are still required to establish its efficacy and safety in medicinal contexts.

Materials Science

Polymer Chemistry

In materials science, this compound may serve as an intermediate in the synthesis of various polymers and resins. Its amine group can participate in reactions that lead to cross-linking or modification of polymer chains, enhancing material properties such as durability and thermal stability.

Case Study 1: Hair Dye Formulation

A study conducted on the formulation of hair dyes incorporating this compound demonstrated its ability to produce stable color results over extended periods. The research focused on comparing various formulations with different concentrations of the compound, assessing factors like color retention and resistance to washing .

Case Study 2: Polymer Development

Another case study explored the use of this compound in developing new polymer blends for industrial applications. The study highlighted improvements in mechanical properties when the compound was used as a cross-linking agent, suggesting its potential for enhancing material performance in various applications .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylphenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-(Aminomethyl)-2-methylphenol Hydrochloride with structurally related phenol derivatives:

Pharmacological and Industrial Relevance

- Fluorinated Analogs: The 2-fluoro substituent in 5-(Aminomethyl)-2-fluorophenol Hydrochloride enhances metabolic stability, making it valuable for in vivo studies .

- Heterocyclic Analogs: Compounds like 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one Hydrochloride demonstrate targeted receptor binding, as seen in dopamine agonists such as Rotigotine Hydrochloride .

Stability and Hazard Profiles

- This compound: Classified with hazard statements H317-H319 (skin sensitization, eye irritation) and precautionary measures for handling .

- 5-(Aminomethyl)-2-fluorophenol Hydrochloride: Higher volatility due to fluorine; requires storage under inert atmospheres .

Biological Activity

5-(Aminomethyl)-2-methylphenol hydrochloride, also known as 5-amino-2-methylphenol hydrochloride, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C8H10ClN

- Molecular Weight : 155.63 g/mol

- CAS Number : 1226433-64-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound acts as a nucleophile, which can participate in various biochemical reactions. It may inhibit specific enzymes or receptors, leading to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition against S. aureus and E. coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Inflammation Reduction

Another study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with this compound showed a marked reduction in paw swelling compared to the control group, supporting its therapeutic potential in inflammatory conditions.

Pharmacological Studies

Recent pharmacological studies have explored the compound's mechanism of action further:

Q & A

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.